N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of two thiadiazole rings, a difluorobenzyl group, and a carboxamide functional group. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced through a nucleophilic substitution reaction using 3,4-difluorobenzyl bromide and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Explored for its anticancer activity, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the development of agrochemicals and pesticides due to its biological activity against various pests and pathogens.
Mechanism of Action
The mechanism of action of N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in essential biological processes, such as DNA synthesis, protein synthesis, and cell division.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation. In the case of its antimicrobial activity, it may disrupt the cell membrane or inhibit key enzymes required for bacterial or fungal survival.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Other thiadiazole derivatives with similar structures and biological activities include 2-amino-1,3,4-thiadiazole, 2-mercapto-1,3,4-thiadiazole, and 2-phenyl-1,3,4-thiadiazole.
Difluorobenzyl Derivatives: Compounds such as 3,4-difluorobenzyl chloride and 3,4-difluorobenzyl alcohol share the difluorobenzyl moiety.
Uniqueness
N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its structural features, including the presence of two thiadiazole rings, a difluorobenzyl group, and a carboxamide functional group
Properties
IUPAC Name |
N-[5-[(3,4-difluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N5OS3/c1-6-10(24-20-17-6)11(21)16-12-18-19-13(23-12)22-5-7-2-3-8(14)9(15)4-7/h2-4H,5H2,1H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOGRJRDUNECLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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